2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, thiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 4,5-diphenyl-1,3-thiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The thiazole ring plays a significant role in binding to the active site of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 4,5-diphenyl-1,3-thiazol-2-ylamine
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C23H20N4OS2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20N4OS2/c1-15-13-16(2)25-22(24-15)29-14-19(28)26-23-27-20(17-9-5-3-6-10-17)21(30-23)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3,(H,26,27,28) |
InChI Key |
PSJHKDLISVFPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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